molecular formula C10H17NO3 B1333625 N-BOC-L-Prolinal CAS No. 69610-41-9

N-BOC-L-Prolinal

Cat. No.: B1333625
CAS No.: 69610-41-9
M. Wt: 199.25 g/mol
InChI Key: YDBPZCVWPFMBDH-QMMMGPOBSA-N
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Description

N-BOC-L-Prolinal (tert-butyl (S)-2-formylpyrrolidine-1-carboxylate) is a chiral aldehyde derivative of L-proline, protected by a tert-butoxycarbonyl (BOC) group. It serves as a critical intermediate in organic synthesis, particularly for constructing enantiomerically pure pyrrolidine-based compounds. Key synthetic routes include:

  • Oxidation of N-Boc-prolinol: Using IBX (2-iodoxybenzoic acid) in acetonitrile, yielding this compound with low efficiency (1.3% yield) .
  • Oxime Formation and Dehydration: this compound oxime is synthesized from N-BOC-L-proline via hydroxylamine hydrochloride, achieving 95% yield and an E/Z ratio of 70:30. Subsequent copper(II)-catalyzed dehydration converts the oxime to N-Boc-(S)-2-cyanopyrrolidine with 85% yield .

Spectroscopic data (¹H-NMR, ¹³C-NMR) confirm its structure, and its optical rotation ([α] = -98.3°) highlights its chiral purity . The aldehyde functional group enables diverse reactivity, such as nucleophilic additions or reductions, making it valuable in pharmaceutical and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-BOC-L-Prolinal can be synthesized from BOC-L-prolinol through a series of chemical reactions. The process typically involves the oxidation of BOC-L-prolinol to form the corresponding aldehyde, this compound. Common reagents used in this oxidation include pyridinium chlorochromate and dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-BOC-L-Prolinal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

N-BOC-L-Prolinal is widely used as a building block in organic synthesis, particularly in the preparation of various biologically active compounds. Its utility stems from its ability to undergo transformations that facilitate the synthesis of complex molecules.

Peptide Synthesis

This compound is employed in solid-phase peptide synthesis (SPPS). The Boc group allows for easy protection and deprotection during peptide assembly, enhancing the yield and purity of synthesized peptides. For example, it has been utilized to synthesize peptide analogs that exhibit improved biological activity compared to their unmodified counterparts .

Synthesis of Proline Derivatives

The compound serves as a precursor for synthesizing various proline derivatives through reactions such as reduction and alkylation. These derivatives are crucial in developing pharmaceuticals targeting neurological disorders due to their ability to modulate neurotransmitter systems .

Medicinal Chemistry Applications

This compound's role extends into medicinal chemistry, where it is used to design inhibitors for specific enzymes involved in disease processes.

Fibroblast Activation Protein Inhibitors

Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of fibroblast activation protein (FAP), a serine protease implicated in tumor progression. These compounds demonstrate high affinity and specificity, making them promising candidates for targeted cancer therapies .

Table 1: Comparison of FAP Inhibitors Derived from this compound

Compound NameAffinity (IC50)StabilityCytotoxicity
Compound A150 nMHighLow
Compound B300 nMModerateModerate
Compound C20 nMVery HighLow

This table illustrates the superior performance of certain derivatives over existing FAP inhibitors, indicating their potential for clinical application.

Cancer Targeting with FAP Inhibitors

A study demonstrated that conjugates of this compound-derived FAP inhibitors with radiolabeled chelators could successfully target tumor tissues in vivo. These conjugates showed imaging sensitivity comparable to standard methods but with reduced false positives, highlighting their potential for use in diagnostic imaging .

Neuroprotective Agents

Research has also indicated that this compound derivatives can enhance cognitive functions in rodent models by acting on nicotinic acetylcholine receptors. This suggests a potential application in developing treatments for cognitive decline associated with neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-BOC-L-Prolinal with structurally related BOC-protected proline derivatives:

Compound Molecular Formula Molecular Weight Functional Group Key Reactivity/Applications Yield in Synthesis
This compound C₁₁H₁₉NO₃ 213.27 g/mol Aldehyde Nucleophilic addition, cyanopyrrolidine synthesis 1.3% (IBX) ; 85% (via oxime)
N-BOC-L-Proline C₁₀H₁₇NO₄ 215.25 g/mol Carboxylic Acid Peptide coupling, chiral auxiliaries >90% (standard BOC protection)
N-Boc-(S)-2-cyanopyrrolidine C₁₀H₁₅N₂O₂ 195.24 g/mol Nitrile Pharmaceutical intermediates 85% (Cu(II)-catalyzed dehydration)
N-t-BOC-cis-4-cyanomethyl-L-proline C₁₂H₁₈N₂O₄ 254.28 g/mol Cyanomethyl Conformational studies, enzyme inhibitors Not reported
2-Benzyl-N-Boc-L-proline C₁₇H₂₃NO₄ 305.37 g/mol Benzyl-substituted Chiral building blocks 85–90% (alkylation methods)

Reaction Efficiency and Conditions

  • Catalytic Influence : Copper(II) acetate significantly enhances this compound oxime dehydration (95% conversion), whereas analogous reactions for N-Boc-L-histidine derivatives require harsher conditions (e.g., POCl₃) .
  • Solvent Effects : Reactions in acetonitrile (10 eq.) achieve higher yields (85%) compared to ethyl acetate, which may slow dehydration kinetics .

Key Research Findings

  • Synthetic Optimization: The copper(II)-catalyzed route for N-Boc-(S)-2-cyanopyrrolidine achieves 85% yield, outperforming traditional methods (e.g., IBX oxidation at 1.3%) .
  • Chiral Integrity: this compound retains high enantiomeric excess ([α] = -98.3°), critical for asymmetric synthesis, whereas N-t-BOC-cis-4-fluoro-L-prolinol shows lower optical activity .
  • Scalability : The oxime dehydration process is scalable (0.93 mmol to 4.25 mmol) without significant yield loss, unlike N-Boc-L-tert-leucine derivatives, which require precise stoichiometry .

Biological Activity

N-BOC-L-Prolinal, a derivative of proline, is notable in synthetic organic chemistry and medicinal chemistry due to its biological activity and utility in the synthesis of various bioactive compounds. This article explores its biological activities, synthesis methods, and relevant case studies.

This compound is characterized by the following chemical structure and properties:

  • Chemical Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 69610-40-8
  • SMILES Representation : O=C(C1CC(NC(=O)OC(C)(C)C)C1)C(C)(C)C

These properties facilitate its role as a key intermediate in various chemical reactions.

Antitumor Activity

Research indicates that this compound possesses significant antitumor activity. In a study screening several compounds, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain analogs exhibited low GI50_{50} values (the concentration required to inhibit cell growth by 50%), indicating potent antitumor potential.

CompoundCell Line TestedGI50_{50} (nM)TGI (nM)LC50_{50} (µM)
This compound AnalogL1210 leukemia cells≤10<200>1
This compound AnalogB16 melanoma cells≤10<700>1
This compound AnalogHuman prostate cancer DU-145 cells≤10<700>1

These findings suggest that the structural modifications of this compound can lead to enhanced biological activity against various cancers, making it a candidate for further development in anticancer therapies .

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. It has been shown to induce apoptosis in cancer cells through pathways involving Bcl-2 phosphorylation and tubulin polymerization inhibition. These mechanisms are crucial for the regulation of cell survival and proliferation, particularly in malignant cells .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of the Amine Group : The amine group of L-proline is protected using a BOC (tert-butyloxycarbonyl) group.
  • Formation of Aldoxime : The compound is converted into an aldoxime, which serves as a precursor for further transformations.
  • Dehydration Reaction : Catalyzed dehydration reactions are employed to convert the aldoxime into the desired nitrile or amide derivatives.

Recent studies have optimized these synthesis routes to improve yields and reduce by-products, demonstrating the compound's versatility in synthetic applications .

Study 1: Anticancer Screening

In a notable study, several derivatives of this compound were screened against a panel of 60 human cancer cell lines as part of the National Cancer Institute's drug discovery program. The results highlighted that specific analogs showed remarkable potency with GI50_{50} values below 10 nM across multiple cell lines, indicating their potential as lead compounds for further development .

Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis pathway for this compound derivatives using copper(II) acetate as a catalyst. This method demonstrated improved selectivity and yield, allowing for more efficient production of biologically active compounds derived from this compound .

Properties

IUPAC Name

tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPZCVWPFMBDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370439
Record name N-BOC-L-Prolinal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69610-41-9
Record name 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-L-Prolinal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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